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molecular formula C14H20O4S B2607082 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid CAS No. 114469-25-9

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid

Cat. No. B2607082
M. Wt: 284.37
InChI Key: NVWAUJPSUAZNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04889869

Procedure details

550 mg of 2-benzyl-3-tert.-butylsulphonyl-propionic acid ethyl ester are dissolved in 8 ml of THF and then reacted with 5 ml of water and 0.88 ml of 2N potassium hydroxide solution. The mixture is stirred overnight at room temperature, neutralised with 0.88 ml of 2N hydrochloric acid and concentrated by evaporation. The residue is purified by flash chromatography on 30 g of silica gel 60 (eluant H). Yellow oil; m/e 284; 1H-NMR (DMSO-d6): 1.27 ppm (s, 9H); 2.73-3.1 (m, 4H); 3.2-3.5 (m, 1H); 7.2-7.4 (m, 5H); 12.5 (s, 1H).
Name
2-benzyl-3-tert.-butylsulphonyl-propionic acid ethyl ester
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Quantity
0.88 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:21])[CH:5]([CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:6][S:7]([C:10]([CH3:13])([CH3:12])[CH3:11])(=[O:9])=[O:8])C.O.[OH-].[K+].Cl>C1COCC1>[CH2:14]([CH:5]([CH2:6][S:7]([C:10]([CH3:13])([CH3:12])[CH3:11])(=[O:9])=[O:8])[C:4]([OH:21])=[O:3])[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:2.3|

Inputs

Step One
Name
2-benzyl-3-tert.-butylsulphonyl-propionic acid ethyl ester
Quantity
550 mg
Type
reactant
Smiles
C(C)OC(C(CS(=O)(=O)C(C)(C)C)CC1=CC=CC=C1)=O
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
0.88 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0.88 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography on 30 g of silica gel 60 (eluant H)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C1=CC=CC=C1)C(C(=O)O)CS(=O)(=O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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